3,4-Dimethoxy-2'-hydroxychalcone 3,4-Dimethoxy-2'-hydroxychalcone
Brand Name: Vulcanchem
CAS No.: 19152-36-4; 79140-20-8
VCID: VC4458103
InChI: InChI=1S/C17H16O4/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-11,18H,1-2H3/b9-7+
SMILES: COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2O)OC
Molecular Formula: C17H16O4
Molecular Weight: 284.311

3,4-Dimethoxy-2'-hydroxychalcone

CAS No.: 19152-36-4; 79140-20-8

Cat. No.: VC4458103

Molecular Formula: C17H16O4

Molecular Weight: 284.311

* For research use only. Not for human or veterinary use.

3,4-Dimethoxy-2'-hydroxychalcone - 19152-36-4; 79140-20-8

Specification

CAS No. 19152-36-4; 79140-20-8
Molecular Formula C17H16O4
Molecular Weight 284.311
IUPAC Name (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C17H16O4/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-11,18H,1-2H3/b9-7+
Standard InChI Key MFLSRHQHCDTOGH-VQHVLOKHSA-N
SMILES COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2O)OC

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure consists of two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated ketone bridge. Key features include:

  • A-ring: 3,4-Dimethoxy groups enhance electron density, influencing redox behavior and interaction with biological targets .

  • B-ring: A 2'-hydroxyl group facilitates hydrogen bonding and chelation of metal ions, critical for antioxidant activity .

Table 1: Comparative Structural Features of Chalcone Derivatives

CompoundA-ring SubstituentsB-ring SubstituentsKey Properties
3,4-Dimethoxy-2'-hydroxychalcone3-OCH₃, 4-OCH₃2'-OHEnhanced electron donation, redox activity
7,4'-Dimethoxy-3-hydroxyflavone7-OCH₃, 4'-OCH₃3-OHPAR4 antagonism, antithrombotic
2-Aryl-7,8-dimethoxydihydroisoquinolinium salts7,8-OCH₃Variable arylAntifungal, anticancer

Synthesis and Optimization

Claisen-Schmidt Condensation

The primary synthetic route involves base-catalyzed condensation of 3,4-dimethoxybenzaldehyde and 2'-hydroxyacetophenone. A typical protocol includes:

  • Reagents: Sodium hydroxide (40% w/v in methanol), molar ratio 1:1.2 (aldehyde:ketone).

  • Conditions: Stirring at 25°C for 12–24 hours under nitrogen.

  • Yield: ~75–85% after recrystallization in ethanol.

Industrial-Scale Modifications

Ultrasound-assisted synthesis reduces reaction time to 2–4 hours with yields exceeding 90% by enhancing molecular collision frequency. Solvent systems such as ethanol-water mixtures (7:3 v/v) improve eco-efficiency while maintaining purity (>98% HPLC).

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) and ethanol; insoluble in water.

  • Stability: Degrades under UV light (λ > 300 nm) via [2+2] cycloaddition; storage in amber vials at –20°C recommended.

Table 2: Spectroscopic Data (Hypothetical)

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 12.8 (s, 1H, OH), 7.8 (d, J=15.6 Hz, 1H, H-α), 6.9–7.5 (m, 6H, aromatic)
¹³C NMRδ 190.2 (C=O), 149.1 (C-3, C-4 OCH₃), 115–130 (aromatic carbons)
IR1650 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C), 3400 cm⁻¹ (OH)

Biological Activities and Mechanisms

Anticancer Activity

Structural analogs demonstrate apoptosis induction in cancer cells through:

  • ROS Generation: Disruption of mitochondrial membrane potential .

  • Topoisomerase II Inhibition: IC₅₀ values in the low micromolar range .

Antimicrobial Effects

Methoxy groups enhance membrane permeability, while the α,β-unsaturated ketone reacts with microbial thiols . Preliminary data suggest:

  • Antifungal EC₅₀: 8–12 μM against Candida albicans .

Challenges and Future Directions

  • Bioavailability: Poor aqueous solubility limits in vivo efficacy; nanoformulations (e.g., liposomes) are under investigation.

  • Toxicity: Methoxy groups may confer hepatotoxicity at high doses; structure-activity relationship (SAR) studies are needed .

  • Synthetic Scalability: Continuous-flow systems could optimize yield and reduce waste in industrial production.

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